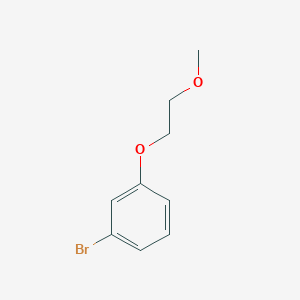

1-Bromo-3-(2-methoxyethoxy)benzene

Description

Significance of Bromoarenes as Key Synthetic Intermediates

Bromoarenes, or aryl bromides, are a specific subclass of aryl halides that are of paramount importance in organic synthesis. Their utility stems from their role as stable, yet reactive, precursors for a multitude of chemical transformations. sci-hub.se They are particularly valued as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.orgrsc.org

Prominent examples of such reactions include the Suzuki-Miyaura coupling, which pairs the bromoarene with an organoboron compound, and the Negishi coupling, which utilizes an organozinc reagent. researchgate.netmdpi.com Bromoarenes are also crucial substrates in Buchwald-Hartwig amination reactions for the formation of arylamines. nih.govresearchgate.net The reactivity of bromoarenes is often considered a good balance; they are typically more reactive than chloroarenes but more stable and less expensive than iodoarenes, making them a frequent choice for optimizing reaction conditions and yields in complex syntheses. fiveable.me

Overview of Aryl Halides in Modern Chemical Research

Aryl halides are organic compounds containing a halogen atom directly bonded to an aromatic ring. fiveable.meraena.ai This class of compounds is fundamental to modern chemical research, with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. researchgate.netenamine.netiitk.ac.in They serve as foundational starting materials for the synthesis of a vast array of more complex organic molecules. iitk.ac.in

In medicinal chemistry, a significant number of pharmaceutical drugs and clinical candidates contain halogenated structures. researchgate.net The introduction of a halogen can influence a molecule's pharmacokinetic properties and binding affinity to biological targets. researchgate.net In materials science, aryl halides are precursors for conjugated polymers, organic light-emitting diodes (OLEDs), and organic semiconductors. researchgate.net Their importance is underscored by their versatility in reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and the formation of organometallic reagents like Grignard reagents. fiveable.meresearchgate.net The development of powerful cross-coupling reactions over the past few decades has cemented the role of aryl halides as indispensable tools for synthetic chemists. acs.org

Contextualizing 1-Bromo-3-(2-methoxyethoxy)benzene within Contemporary Aryl Bromide Chemistry

This compound is a halogenated aromatic ether that embodies the synthetic utility discussed in the preceding sections. nih.gov Its structure features a benzene (B151609) ring substituted with a bromine atom at the meta-position relative to a 2-methoxyethoxy group. This specific arrangement of functional groups makes it a valuable intermediate in targeted organic synthesis.

The bromoarene moiety provides a reactive handle for cross-coupling reactions. For instance, it can participate in palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to introduce new carbon or nitrogen-based substituents onto the aromatic ring. rsc.orgnih.gov The ether side chain, with its additional oxygen atom, can influence the compound's solubility and potential for coordination with metal catalysts. Research has shown that related methoxyethoxy-substituted aryl bromides are used in Buchwald-Hartwig amination reactions to synthesize more complex molecules. d-nb.info

The synthesis of this compound can be achieved by reacting 3-bromophenol (B21344) with 1-bromo-2-methoxyethane (B44670) in the presence of a base like potassium carbonate. semanticscholar.org This straightforward preparation adds to its utility as a building block for creating more elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₉H₁₁BrO₂ nih.gov |

| Molecular Weight | 231.09 g/mol nih.gov |

| CAS Number | 227305-66-0 nih.gov |

| SMILES | COCCOC1=CC(=CC=C1)Br nih.gov |

| XLogP3 | 2.4 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Bromo-2-methoxyethane |

| This compound |

| 3-Bromophenol |

| Anisole (B1667542) |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUFZUWSBHTKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformative Chemistry of 1 Bromo 3 2 Methoxyethoxy Benzene and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the aryl bromide moiety of 1-Bromo-3-(2-methoxyethoxy)benzene serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is widely used due to its mild conditions and the commercial availability of a diverse range of boronic acids and their derivatives. nih.gov The general scheme involves the coupling of an aryl halide, such as this compound, with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

The reaction of this compound with various arylboronic acids under Suzuki-Miyaura conditions leads to the formation of biaryl compounds. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and yield. For instance, palladium acetate (B1210297) (Pd(OAc)₂) in combination with a suitable phosphine (B1218219) ligand is a commonly employed catalytic system. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >95 |

This table presents illustrative data based on typical Suzuki-Miyaura reaction outcomes and may not represent specific experimental results for this compound.

The Hiyama cross-coupling reaction provides an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing an organosilane as the coupling partner with an organic halide. organic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

The reaction of this compound with an aryltrialkoxysilane in the presence of a palladium catalyst and an activator would yield the corresponding biaryl product. The scope of the Hiyama coupling is comparable to the Suzuki reaction and offers an alternative when organoboron compounds are unstable or difficult to prepare. organic-chemistry.orgambeed.com Recent advancements have focused on developing fluoride-free activation methods and expanding the reaction's applicability. nih.gov

Table 2: Hiyama Cross-Coupling Reaction Parameters

| Organosilane | Catalyst | Activator | Solvent |

|---|---|---|---|

| Phenyltrimethoxysilane | Pd(OAc)₂/PCy₃ | TBAF | THF |

| (4-Methoxyphenyl)trimethoxysilane | [PdCl(allyl)]₂/dppf | NaOH | Toluene/H₂O |

| Vinyltrimethoxysilane | NiCl₂·glyme/chiral diamine | None | DMA |

This table illustrates typical components used in Hiyama cross-coupling reactions and does not represent specific experimental data for this compound.

Carbonylative cross-coupling reactions introduce a carbonyl group (CO) between the organic halide and the coupling partner, providing a direct route to ketones and other carbonyl-containing compounds. researchgate.net In a typical carbonylative Suzuki-Miyaura coupling, this compound would react with a boronic acid under a carbon monoxide atmosphere in the presence of a palladium catalyst. researchgate.net This method is highly valuable for synthesizing diaryl ketones.

Alternatively, thioesters can be synthesized through the carbonylative coupling of aryl halides with thiols. chemrevlett.com This transformation involves the reaction of this compound with a thiol in the presence of a palladium catalyst and a source of carbon monoxide, such as formic acid or a solid CO precursor like bis(cyclopentadienyldicarbonyliron). chemrevlett.com

Table 3: Carbonylative Cross-Coupling for Ketone and Thioester Synthesis

| Coupling Partner | CO Source | Catalyst System | Product Type |

|---|---|---|---|

| Phenylboronic acid | CO gas (1 atm) | Pd(OAc)₂/dppf | Diaryl ketone |

| Thiophenol | Formic Acid/Ac₂O | Pd(OAc)₂/Xantphos | S-Aryl thioester |

| Butanethiol | [CpFe(CO)₂]₂ | Pd(OAc)₂/P(c-C₆H₁₁)₃ | S-Alkyl thioester |

This table outlines general conditions for carbonylative cross-coupling reactions and does not reflect specific experimental results for this compound.

The development of methods for the selective modification of biomolecules is a significant area of chemical biology. The arylation of cysteine residues in peptides and proteins is a valuable tool for introducing probes and other functionalities. While direct metal-catalyzed arylation of cysteine with aryl halides can be challenging, alternative methods have been developed. nih.gov One approach involves the use of aryldiazonium salts, generated in situ from anilines, which can react with cysteine in the presence of a photocatalyst. nih.gov

Although not a direct cross-coupling with this compound, this compound could be envisioned as a precursor to the corresponding aniline, which could then be used in such a cysteine arylation protocol. More direct gold-catalyzed methods for cysteine arylation have also been reported, where cyclometalated Au(III) complexes undergo reductive elimination to form a C-S bond with a cysteine residue. nih.govunipa.it

Organometallic Transformations

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, generating a potent nucleophile that can participate in a variety of subsequent reactions.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), leads to the formation of the corresponding Grignard reagent, (3-(2-methoxyethoxy)phenyl)magnesium bromide. wisc.edumnstate.edu This organometallic species is a strong nucleophile and a strong base. mnstate.edu

The newly formed Grignard reagent can react with a wide range of electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com For example, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. wisc.edu Carboxylation of the Grignard reagent with carbon dioxide (dry ice) followed by acidification produces the corresponding carboxylic acid. wisc.edu Furthermore, Grignard reagents can react with esters, adding to the carbonyl group twice to afford tertiary alcohols. masterorganicchemistry.com

Table 4: Reactions of (3-(2-methoxyethoxy)phenyl)magnesium bromide

| Electrophile | Subsequent Workup | Product |

|---|---|---|

| Formaldehyde | H₃O⁺ | (3-(2-methoxyethoxy)phenyl)methanol |

| Acetone | H₃O⁺ | 2-(3-(2-methoxyethoxy)phenyl)propan-2-ol |

| Carbon Dioxide (CO₂) | H₃O⁺ | 3-(2-methoxyethoxy)benzoic acid |

| Ethyl acetate | H₃O⁺ | 2-(3-(2-methoxyethoxy)phenyl)propan-2-ol |

This table illustrates the expected products from the reaction of the Grignard reagent derived from this compound with various electrophiles.

Directed Lithiation and Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this process, a heteroatom-containing substituent, known as a directed metalation group (DMG), coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgnih.gov The methoxyethoxy group in this compound serves as an effective DMG. unilag.edu.ng

The general mechanism involves the coordination of an alkyllithium reagent (like n-butyllithium) to one of the oxygen atoms of the methoxyethoxy group. This brings the strong base into proximity with the ortho C-H bonds, leading to selective deprotonation and the formation of a stable aryllithium intermediate. wikipedia.orgnih.gov This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents exclusively at the ortho position. nih.gov The methoxyethoxy group is considered a more potent DMG than a simple methoxy (B1213986) group due to the potential for chelation involving both oxygen atoms. unilag.edu.ng

The process can be summarized in the following steps:

An aromatic compound with a DMG interacts with an alkyllithium reagent. wikipedia.org

The alkyllithium deprotonates the ring at the nearest ortho position, forming an aryllithium intermediate. wikipedia.org

An electrophile is introduced and reacts at the lithiated position, replacing the lithium atom. wikipedia.org

This method provides high regioselectivity, targeting only the ortho position, unlike classical electrophilic aromatic substitutions which often yield a mixture of ortho and para products. wikipedia.org

Table 1: Comparison of Oxygen-Based Directed Metalation Groups (DMGs)

| DMG | Relative Metalation Efficiency |

|---|---|

| OCONEt₂ | Most Powerful |

| OMOM (OCH₂OCH₃) | High |

| OCH₂CH₂OCH₃ | High |

| OMe | Moderate |

This table provides a qualitative comparison of the directing ability of various oxygen-containing functional groups in DoM reactions. unilag.edu.ng

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a fundamental organometallic reaction that involves the transfer of a halogen atom from an organic halide to an organolithium compound. harvard.eduprinceton.edu This reaction is particularly efficient for aryl bromides and iodides and proceeds rapidly even at very low temperatures. harvard.eduprinceton.edu In the case of this compound, treatment with an alkyllithium reagent, typically tert-butyllithium (B1211817) (t-BuLi) or n-butyllithium (n-BuLi), can result in the exchange of the bromine atom for a lithium atom.

The reaction is a kinetically controlled process, and the equilibrium generally favors the formation of the more stable organolithium species. harvard.edu For aryl bromides, the reaction with t-BuLi is often carried out at low temperatures (e.g., -78 °C) in an ether solvent to generate the corresponding aryllithium. ias.ac.in

General Reaction: Ar-Br + R-Li ⇌ Ar-Li + R-Br

This method provides a complementary route to the aryllithium intermediate of this compound, functionalizing the carbon that was originally bonded to bromine. This is in contrast to DoM, which functionalizes a C-H bond ortho to the directing group. The resulting aryllithium is a potent nucleophile and can react with a wide array of electrophiles. The choice between DoM and halogen-lithium exchange can often be controlled by the choice of organolithium reagent and reaction conditions.

Radical Chemistry and Photoredox Catalysis

Recent advances in synthetic chemistry have highlighted the power of radical-based transformations, particularly those enabled by photoredox catalysis. uni-regensburg.deiaea.org Bromoarenes like this compound are excellent precursors for generating aryl radicals under mild, light-induced conditions. uni-regensburg.denih.gov

Generation and Reactivity of Aryl Radicals from Bromoarenes

Aryl radicals can be generated from bromoarenes through single-electron transfer (SET) from a photocatalyst. uni-regensburg.deiaea.org In a typical photoredox cycle, a photocatalyst absorbs visible light and is promoted to an excited state, becoming a more potent reductant. uni-regensburg.de This excited photocatalyst can then transfer an electron to the bromoarene. The resulting radical anion is unstable and rapidly fragments, cleaving the carbon-bromine bond to release a bromide anion and the desired aryl radical. beilstein-journals.org

This process, known as a consecutive photoinduced electron transfer (conPET), is often necessary for the reduction of less reactive aryl bromides. uni-regensburg.de The generated aryl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions, including C-C and C-heteroatom bond formations. rsc.orgnih.gov Modern methods, including dual catalytic systems combining photoredox and transition metal catalysis (e.g., nickel), have expanded the scope of these reactions. nih.govrsc.org

Alkoxycarbonylation via Radical Intermediates

Alkoxycarbonylation is a fundamental transformation that introduces an ester functional group. While traditionally requiring harsh conditions, modern methods have enabled this reaction to proceed via radical intermediates under milder conditions. nih.govmdpi.com Palladium-catalyzed alkoxycarbonylation of alkyl bromides has been shown to proceed at low pressures of carbon monoxide (CO) via a hybrid organometallic-radical pathway. nih.gov

For aryl bromides, visible-light photoredox catalysis can be used to generate an aryl radical, which then traps a CO molecule to form a benzoyl radical. mdpi.comencyclopedia.pub This acyl radical intermediate is subsequently oxidized to an acyl cation, which is then trapped by an alcohol to yield the final ester product. mdpi.comencyclopedia.pub This approach avoids the high pressures and temperatures often associated with traditional carbonylation reactions. nih.gov

Table 2: Example of Radical Alkoxycarbonylation

| Substrate | Catalyst System | Conditions | Product |

|---|---|---|---|

| Aryl Diazonium Salt | Fluorescein Photocatalyst | Visible Light, RT, CO (1 atm) | Aryl Ester |

| Alkyl Iodide | None (Photoirradiation) | UV Light, CO, Alcohol | Alkyl Ester |

This table illustrates conditions for radical alkoxycarbonylation reactions reported in the literature. mdpi.comencyclopedia.pub

Giese-Type Alkylation via Silane-Mediated Alkyl Bromide Activation

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. beilstein-journals.orgnih.gov While traditionally reliant on toxic tin reagents, modern variations utilize silanes as halogen atom transfer (XAT) agents under photochemical conditions. beilstein-journals.orgd-nb.info In this process, a silyl (B83357) radical is generated photochemically, which then abstracts a halogen atom from an alkyl or aryl halide to produce a carbon-centered radical. nih.gov

This radical can then add to an activated olefin in a Giese-type fashion. nih.govunica.it Specifically, silane-mediated protocols have been developed for the activation of alkyl bromides. d-nb.infounica.it Upon irradiation, a photocatalyst can activate the silane, which then abstracts the bromine atom from the halide to generate the key radical intermediate for the Giese addition. beilstein-journals.orgresearchgate.net This metal-free approach offers a mild and straightforward method for C(sp³)–C(sp³) bond formation and can be extended to aryl bromides. beilstein-journals.orgd-nb.info

Other Significant Chemical Transformations

Beyond the transformations detailed above, the dual reactivity of the C-Br bond and the methoxyethoxy group in this compound allows for a variety of other synthetic applications. The bromine atom can participate in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstone reactions in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The methoxyethoxy substituent, in addition to its role in directed metalation, influences the electronic properties and solubility of the molecule and its derivatives.

Derivatization Reactions of the Aromatic Ring System

The aromatic core of this compound is amenable to derivatization through two principal pathways: metal-catalyzed cross-coupling reactions at the carbon-bromine bond and electrophilic substitution on the benzene (B151609) ring.

Metal-Catalyzed Cross-Coupling Reactions:

The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used for creating biaryl structures. For this compound, a reaction with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. wikipedia.orglibretexts.orgnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org This method is instrumental in synthesizing arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. d-nb.inforsc.org This transformation is a powerful tool for synthesizing arylamines from this compound.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Substituted Biaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) | Arylamine |

Electrophilic Aromatic Substitution:

The introduction of new substituents onto the aromatic ring via electrophilic substitution is governed by the directing effects of the existing bromo and methoxyethoxy groups. The methoxyethoxy group is an activating, ortho, para-director due to the electron-donating resonance effect of the ether oxygen. The bromine atom is a deactivating, ortho, para-director. uri.edusavitapall.com The combined effect suggests that incoming electrophiles will preferentially add to the positions ortho or para to the strongly activating methoxyethoxy group, namely positions 2, 4, and 6.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. uri.edubyjus.com Given the directing effects, the primary products would be 1-bromo-3-(2-methoxyethoxy)-4-nitrobenzene and 1-bromo-3-(2-methoxyethoxy)-6-nitrobenzene. savitapall.comyoutube.com

Halogenation: The introduction of another halogen (e.g., bromine or chlorine) can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). byjus.com The substitution pattern is expected to follow the same regioselectivity as nitration.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Major Products |

|---|---|---|

| C2 | ortho to -O-R (activating), ortho to -Br (deactivating) | Favored |

| C4 | para to -O-R (activating) | Favored |

| C5 | meta to both groups | Disfavored |

| C6 | ortho to -O-R (activating) | Favored |

Functional Group Interconversions Involving the Ether Moiety

The ether linkage in the 2-methoxyethoxy side chain is generally stable but can be cleaved under specific, often harsh, conditions to reveal a phenolic hydroxyl group. This transformation is a key functional group interconversion.

Ether Cleavage: The cleavage of aryl alkyl ethers to yield a phenol (B47542) and an alkyl halide is a classic transformation. Strong acids like hydrogen bromide (HBr) or boron tribromide (BBr₃) are commonly used for this purpose. In the case of this compound, treatment with BBr₃ would likely cleave the aryl-oxygen bond to produce 3-bromophenol (B21344). More specialized reagents can also be employed. For instance, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is known to cleave certain types of aryl ethers. acs.orgnih.govwikipedia.org Other methods, such as those using aluminum triiodide, have been developed for the selective cleavage of acid-labile aryl alkyl ethers. acs.org Nickel-catalyzed reductive cleavage processes have also been reported that can convert the aryl ether to an arene, though this would remove the oxygen functionality entirely. rsc.org

Table 3: Reagents for Aryl Ether Cleavage

| Reagent | Description | Expected Product from Ar-OR |

|---|---|---|

| Boron Tribromide (BBr₃) | A strong Lewis acid widely used for ether cleavage. | Phenol (Ar-OH) |

| Hydrogen Bromide (HBr) | A strong protic acid that can cleave ethers at high temperatures. | Phenol (Ar-OH) |

| Sodium bis(2-methoxyethoxy)aluminum hydride | A reducing agent also capable of cleaving specific ether linkages. acs.orgnih.gov | Phenol (Ar-OH) |

| Aluminum Triiodide (AlI₃) | Used with additives for selective cleavage of certain ether types. acs.org | Phenol (Ar-OH) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of protons (¹H) and carbons (¹³C), allowing for a detailed mapping of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 1-Bromo-3-(2-methoxyethoxy)benzene is expected to show distinct signals for the aromatic protons and the aliphatic protons of the 2-methoxyethoxy side chain.

The aromatic region (typically δ 6.5-8.0 ppm) for a 1,3-disubstituted (meta) benzene (B151609) ring presents a characteristic pattern. youtube.comreddit.com The proton at position 2 (H-2), situated between two substituents, often appears as a broad singlet or a triplet with a small coupling constant. The protons at positions 4 and 6 are typically doublets or multiplets, while the proton at position 5 often appears as a triplet due to coupling with its two ortho neighbors (H-4 and H-6).

The aliphatic side chain protons are expected in the upfield region of the spectrum. The ethoxy protons (-O-CH₂-CH₂-O-) would likely appear as two distinct triplets, assuming free rotation, due to coupling with each other. The terminal methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, as they have no adjacent protons to couple with.

Expected ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on standard substituent effects and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-5 | ~7.20 | Triplet (t) | 1H |

| Aromatic H-2 | ~7.10 | Triplet (t) / Broad Singlet | 1H |

| Aromatic H-4, H-6 | ~6.90 | Multiplet (m) | 2H |

| Ar-O-CH₂ - | ~4.15 | Triplet (t) | 2H |

| -CH₂-O-CH₂ - | ~3.75 | Triplet (t) | 2H |

| -OCH₃ | ~3.40 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. Carbons in an aromatic ring generally resonate in the δ 120-160 ppm range. libretexts.org

For this compound, six distinct signals are expected for the aromatic carbons due to the asymmetry of the substitution pattern. The carbon atom bonded to the bromine (C-1) is expected to be significantly shielded (shifted to a lower ppm value) compared to an unsubstituted benzene, while the carbon bonded to the oxygen of the ether group (C-3) will be deshielded (shifted to a higher ppm value). The four carbons of the aliphatic side chain are also expected to produce unique signals in the more upfield region of the spectrum (typically δ 50-80 ppm).

Expected ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on standard substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C -3 (C-O) | ~159 |

| Aromatic C -H (C-5) | ~131 |

| Aromatic C -1 (C-Br) | ~123 |

| Aromatic C -H (C-6) | ~122 |

| Aromatic C -H (C-2) | ~117 |

| Aromatic C -H (C-4) | ~116 |

| -CH₂-C H₂-OCH₃ | ~71 |

| Ar-O-C H₂- | ~69 |

| -OC H₃ | ~59 |

While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are necessary for unambiguous signal assignment and for studying through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment would confirm proton-proton couplings. For this compound, it would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and, crucially, between the two methylene (B1212753) groups (-CH₂-CH₂-) in the side chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign each proton signal to its corresponding carbon in both the aromatic ring and the aliphatic side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include the link between the protons of the Ar-O-CH₂- group and the C-3 carbon of the benzene ring, confirming the attachment point of the side chain. It would also show correlations between the methoxy protons and the adjacent methylene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY could provide insights into the preferred conformation of the 2-methoxyethoxy side chain relative to the plane of the benzene ring by revealing spatial proximities between side-chain protons and aromatic protons.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. A key diagnostic feature for this compound in mass spectrometry is the characteristic isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Calculated Exact Masses for Molecular Ions of C₁₀H₁₃BrO₂

| Molecular Ion | Isotope | Calculated Monoisotopic Mass (m/z) |

| [C₁₀H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 244.0100 |

| [C₁₀H₁₃⁸¹BrO₂]⁺ | ⁸¹Br | 246.0079 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing significant fragmentation. rsc.org When coupled with a mass analyzer, typically a time-of-flight (TOF) or quadrupole instrument, ESI-MS allows for the detection of the intact molecule, often as an adduct with a proton ([M+H]⁺) or other cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) that may be present in the sample or solvent. This technique is highly sensitive and is frequently used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Expected Adduct Ions in ESI-MS for C₁₀H₁₃BrO₂

| Adduct Ion | Calculated Mass (m/z) for ⁷⁹Br Isotope | Calculated Mass (m/z) for ⁸¹Br Isotope |

| [M+H]⁺ | 245.0178 | 247.0157 |

| [M+Na]⁺ | 267.0000 | 268.9979 |

| [M+K]⁺ | 282.9739 | 284.9718 |

Chromatographic Separations and Analysis

Chromatographic techniques are fundamental for the separation and purity assessment of "this compound." These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound" and for its preparative separation. A reverse-phase HPLC method is typically employed for this non-polar compound. In this approach, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for the analysis of a related compound, 1-Bromo-3-methoxybenzene, utilizes a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Based on the structural similarities, a comparable method would be effective for "this compound". The inclusion of the methoxyethoxy group increases the polarity of the molecule compared to simpler bromoanisoles, which may necessitate an adjustment of the mobile phase composition to achieve optimal retention and resolution.

An illustrative set of HPLC parameters for the purity assessment of "this compound" is presented in the table below.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | 5-7 minutes |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) can be employed. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and shorter run times without sacrificing resolution. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated. An HPLC method for a similar compound can be readily adapted to a UPLC system for faster analysis. sielc.com This is particularly advantageous for high-throughput screening or in-process control during synthesis.

The following table outlines typical UPLC parameters for the rapid analysis of "this compound".

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Expected Retention Time | 1-2 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. chemistryhall.com It is a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of products. For the synthesis of "this compound," which could, for example, be prepared from 3-bromophenol (B21344) and 2-bromoethyl methyl ether, TLC can be used to track the disappearance of the reactants and the appearance of the desired product.

A suitable stationary phase for this purpose would be silica (B1680970) gel coated on a glass or aluminum plate. The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compounds being separated. Given that "this compound" is a moderately polar compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would be appropriate. The progress of the reaction can be visualized by spotting the reaction mixture on the TLC plate at different time intervals and observing the separation of the spots under UV light or after staining.

A general procedure for TLC monitoring is described in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV light (254 nm) |

| Procedure | Spot the reaction mixture alongside the starting materials and a co-spot (a mixture of the reaction and starting material) on the baseline of the TLC plate. Elute the plate in a chamber saturated with the mobile phase. After elution, dry the plate and visualize the spots under UV light. The product should have a different retention factor (Rf) than the starting materials. |

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups in "this compound". The infrared spectrum of a molecule shows absorption bands corresponding to the vibrational frequencies of its bonds. By analyzing the positions and intensities of these bands, the presence of specific functional groups can be confirmed.

For "this compound," the FT-IR spectrum is expected to exhibit characteristic absorption bands for the aromatic ring, the ether linkages, and the carbon-bromine bond. The analysis of FT-IR spectra of related compounds such as bromobenzene, 1-bromo-2-(methoxymethyl)benzene, and 1-bromo-2,4-dimethoxybenzene (B92324) can aid in the assignment of the observed peaks. nist.govuwosh.eduresearchgate.net

The expected FT-IR absorption bands for "this compound" are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O stretch | Aryl-Alkyl Ether |

| 1150-1085 | C-O stretch | Alkyl-Alkyl Ether |

| 680-515 | C-Br stretch | Bromoarene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

Should a single crystal of "this compound" be grown and analyzed, the data obtained would be presented in a crystallographic information file (CIF). The key parameters that would be determined are listed in the table below.

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This information would provide an unambiguous confirmation of the molecular structure of "this compound".

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods are crucial for determining its thermal stability, phase behavior, and purity, which are critical parameters for its application in materials science and as a synthetic intermediate.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal transitions of a material. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides quantitative information on thermal events such as melting, crystallization, and glass transitions.

For a compound like this compound, a DSC thermogram would reveal key thermal characteristics. The melting point (T_m) appears as an endothermic peak, indicating the temperature at which the substance transitions from a solid to a liquid state. The area under this peak can be integrated to determine the enthalpy of fusion (ΔH_f), which is the energy required to melt the sample. The sharpness of the melting peak is often an indicator of the compound's purity.

If the compound possesses an amorphous or glassy state upon cooling, a glass transition (T_g) may be observed. This is seen as a step-like change in the heat capacity on the DSC curve, representing the transition from a rigid, glassy state to a more rubbery, amorphous state. Understanding these transitions is vital for defining the processing and storage conditions of the material.

While specific experimental DSC data for this compound is not extensively reported in publicly available literature, a representative analysis would yield data similar to that presented in the illustrative table below.

Interactive Data Table: Illustrative Thermal Properties of this compound by DSC

| Thermal Transition | Parameter | Illustrative Value | Unit |

| Glass Transition | Onset Temperature (T_g) | -50.0 | °C |

| Melting | Onset Temperature | 25.0 | °C |

| Peak Temperature (T_m) | 28.5 | °C | |

| Enthalpy of Fusion (ΔH_f) | 22.5 | kJ/mol |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a DSC analysis for a compound of this nature.

Electrochemical Methods for Electronic Properties

Electrochemical methods are powerful tools for probing the electronic properties of molecules by studying their behavior at an electrode-electrolyte interface. Techniques such as cyclic voltammetry (CV) can determine the oxidation and reduction potentials of a compound, providing insight into the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The electrochemical profile of this compound is dictated by its constituent functional groups. The molecule features an electron-rich aromatic ring due to the electron-donating nature of the methoxyethoxy substituent. This group increases the electron density of the benzene ring, which is expected to lower its oxidation potential, making it more susceptible to electron removal compared to unsubstituted bromobenzene. The oxidation event would correspond to the removal of an electron from the π-system of the benzene ring.

Conversely, the presence of the bromine atom provides a site for reduction. Aryl halides can undergo electrochemical reduction, which typically involves the irreversible cleavage of the carbon-bromine (C-Br) bond. researchgate.net This process involves the addition of electrons to the molecule's LUMO, which is often localized on the σ* orbital of the C-Br bond.

A cyclic voltammetry experiment on this compound would therefore be expected to show at least one anodic (oxidation) peak and one cathodic (reduction) peak. The precise potentials of these peaks are sensitive to the solvent and supporting electrolyte used in the experiment.

Interactive Data Table: Representative Electrochemical Data for this compound

| Process | Peak Potential (E_p) vs. Fc/Fc⁺ | Characteristics |

| Oxidation | +1.4 V | Irreversible, corresponds to oxidation of the methoxyethoxy-substituted benzene ring. |

| Reduction | -2.2 V | Irreversible, corresponds to the reductive cleavage of the C-Br bond. |

Note: The data in this table is illustrative and represents expected electrochemical behavior based on the compound's structure. Actual values would need to be determined experimentally.

Computational and Theoretical Investigations of 1 Bromo 3 2 Methoxyethoxy Benzene and Analogues

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. biointerfaceresearch.comaalto.fi

For analogues of 1-bromo-3-(2-methoxyethoxy)benzene, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the energies of the HOMO and LUMO. biointerfaceresearch.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.comaalto.fi

The HOMO is associated with the ability to donate an electron, making it susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack. researchgate.net In bromo-alkoxy benzene (B151609) derivatives, the HOMO is typically distributed over the benzene ring and the oxygen atom of the methoxyethoxy group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, may be localized on the aromatic ring and influenced by the electron-withdrawing bromine atom.

The energy gap can also be correlated with the molecule's conductivity; a smaller gap is often associated with higher conductivity. aalto.fi Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Vis spectra, which are related to the HOMO-LUMO gap. biointerfaceresearch.com

Table 1: Frontier Molecular Orbital Energies and Properties of a Representative Analogue

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Note: These are representative values for an analogous molecule and can vary depending on the specific analogue and the computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. biointerfaceresearch.comresearchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxyethoxy group due to their high electronegativity and lone pairs of electrons. These regions would be the most probable sites for electrophilic attack. Conversely, the areas around the hydrogen atoms of the benzene ring would exhibit positive potential, making them susceptible to nucleophilic attack. The bromine atom would also influence the potential distribution.

MEP analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, as it highlights the regions through which a molecule can interact with other species. scispace.com

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These descriptors are calculated using the energies of the frontier molecular orbitals.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO. rsc.org A lower ionization energy indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO. rsc.org A higher electron affinity suggests a greater ability to accept electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η ≈ (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). A higher electrophilicity index indicates a stronger electrophile.

Condensed Fukui Function: This local reactivity descriptor helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Studies on analogous bromo-substituted aromatic compounds have utilized these descriptors to predict their reactivity. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Representative Analogue

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 3.28 |

Note: These are representative values for an analogous molecule and can vary.

Chemical reactions are often carried out in a solvent, which can significantly influence the reactivity of the solute molecules. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent by representing it as a continuous dielectric medium. acs.org

By performing DFT calculations with the PCM, it is possible to study how the electronic structure, reactivity descriptors, and stability of this compound and its analogues change in different solvent environments. researchgate.net For instance, polar solvents can stabilize charged or polar species, thereby altering reaction pathways and rates. acs.org The choice of solvent can impact the HOMO-LUMO gap and other reactivity parameters, providing insights for optimizing reaction conditions. researchgate.net

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the calculated vibrational spectrum with the experimental one, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.net

This analysis provides a detailed understanding of the molecule's structure and bonding. For this compound, vibrational analysis can confirm the presence of characteristic functional groups, such as the C-Br, C-O-C, and aromatic C-H bonds. The calculated frequencies are often scaled by a factor to improve agreement with experimental data.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can provide further insights into the properties of this compound and its analogues. While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties.

These calculations can be employed to refine the understanding of intermolecular interactions, excited states, and reaction mechanisms. For example, detailed studies on reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon, can be investigated by mapping the potential energy surface and locating transition states. Quantum chemical calculations are also essential for understanding the behavior of these molecules in various applications, from materials science to medicinal chemistry. tue.nl

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-(methoxymethoxy) benzoic acid |

| 1-bromo-2-phenylethane |

| benzyl bromide |

| 1-bromo-4-(2-methoxyethoxy)benzene |

| 1-bromo-4-[(2-methoxyethoxy)methyl]benzene |

| 1-(ferrocenylmethyl-amino)-anthraquinone |

| 5,10-dihydro-5,10-dimethyl phenazine |

| 2,5-ditert-butyl-1-methoxy-4-[2′-methoxyethoxy]benzene |

| 2,1,3-benzothiadiazole |

| N-methylphthalimide |

| 1-bromo-3-ethyl-2-methoxybenzene |

| methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate |

| methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate |

| 2-Benzyl-2-(2-methylthiovinyl)-l,3-dithiane |

| 1,3,3 - tris (phenylthio) -1- propene |

| 3-ethynyl-5-(2-(2-methoxyethoxy)ethoxy)- pyridine |

| 3-Bromo-5-(2-(2-methoxyethoxy)ethoxy)pyridine |

| 1-Bromo-2-(2-methoxyethoxy)benzene (B1282545) |

| 1-Bromo-2-ethoxyethane |

| 1-Bromo-3-methoxypropane |

Elucidation of Reaction Mechanisms and Pathways

Computational methods are instrumental in mapping the potential energy surfaces of reactions involving substituted aromatic compounds, thereby elucidating their mechanisms. For electrophilic aromatic substitution (SEAr), a common reaction for benzene derivatives, the mechanism is generally understood to be a multi-step process. diva-portal.org It involves the formation of a high-energy intermediate known as a σ-complex (or Wheland intermediate), where the aromaticity of the ring is temporarily broken. diva-portal.orgrsc.org The formation of this complex is typically the rate-limiting step in the reaction. diva-portal.org Quantum mechanical modeling allows for the characterization of the transition states and intermediates along the reaction coordinate. For instance, theoretical studies on the halogenation and nitration of benzene derivatives have successfully evaluated the barrier heights for substitutions at different positions on the ring. acs.org

In the case of this compound, computational models can predict the regioselectivity of electrophilic attack by comparing the energies of the σ-complexes formed at the ortho, meta, and para positions relative to the existing substituents.

Nucleophilic aromatic substitution (SNAr) represents another important reaction pathway. Theoretical calculations indicate that the mechanism can vary significantly depending on the nature of the leaving group. diva-portal.org For highly electronegative leaving groups like fluorine, the reaction proceeds through a distinct Meisenheimer (σ-complex) intermediate. However, for less electronegative leaving groups such as chlorine or bromine, calculations suggest a concerted mechanism where bond formation and bond cleavage occur in a single step, without a stable intermediate. diva-portal.org Therefore, for this compound, SNAr reactions would likely follow a concerted pathway.

Analysis of Aromaticity and Substituent Effects

The aromaticity of the benzene ring in this compound is influenced by its two substituents: the bromine atom and the 2-methoxyethoxy group. The effect of these substituents on the π-electron system of the ring can be quantified using various computational descriptors. researchgate.net

Commonly used methods to evaluate aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. More negative NICS values generally indicate stronger aromaticity. bohrium.combohrium.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the equalization of bond lengths in the ring compared to an ideal aromatic system. bohrium.comtsijournals.com

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of the cyclic conjugated system. researchgate.nettsijournals.com

Electron Density of Delocalized Bonds (EDDB): This method is based on the analysis of electron density distribution. bohrium.com

Computational studies have shown that electron-donating groups tend to increase aromaticity as measured by NICS(1)zz and EDDB, while electron-withdrawing groups decrease it. bohrium.com However, other measures like ring current strength can show the opposite trend, highlighting the need to use multiple criteria when assessing aromaticity. bohrium.commdpi.com The combined influence of the bromo and methoxyethoxy groups in this compound results in a complex modification of the ring's aromatic character. The Aromaticity Index Based on Interaction Coordinates (AIBIC) and the related Substituent Effect Based on Interaction Coordinates (SEBIC) are computational tools that can quantify these effects and even predict the properties of disubstituted benzenes with good accuracy. researchgate.netnih.gov

Table 1: Classification and Effects of Substituents on Benzene Ring Reactivity This table is generated based on established principles of substituent effects in organic chemistry.

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -Br | Halogen | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | Ortho, Para |

| -OR (e.g., -OCH₂CH₂OCH₃) | Alkoxy | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating | Ortho, Para |

| -NO₂ | Nitro | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

| -CH₃ | Alkyl | Electron-donating (+I) | None | Activating | Ortho, Para |

Conformational Analysis and Energetics

The flexible 2-methoxyethoxy side chain of this compound can adopt multiple conformations due to rotation around its single bonds. Computational conformational analysis is essential to identify the most stable conformers and understand their relative energies. Methods like potential energy surface (PES) scans are employed to explore the conformational space and locate energy minima. researchgate.net

Cation and Anion Properties

The properties of ionic species derived from this compound are a key focus of theoretical studies, particularly in the context of reaction mechanisms and materials science.

Cation Properties: The formation of radical cations is relevant in oxidation reactions and is a critical factor in the stability of organic materials used in applications like redox flow batteries. acs.org Computational studies on analogous dimethoxybenzene derivatives show that the stability of the radical cation is related to the oxidation potential; lower oxidation potentials indicate more stable cations. acs.org The degradation of these radical cations can proceed through mechanisms like deprotonation or demethylation, pathways which can be modeled computationally. acs.org Furthermore, for the bromo-substituent, computational modeling can determine the electrostatic potential on the surface of bromonium cations, identifying positive regions (σ-holes) that are susceptible to nucleophilic attack. iucr.org

Anion Properties: Anionic species are central to SNAr reactions, where a nucleophile attacks the aromatic ring. In cases where the reaction proceeds through a stepwise mechanism, a negatively charged Meisenheimer complex is formed. acs.org The stability of this anionic intermediate can be evaluated using computational methods. Density Functional Theory (DFT) is widely used to study the structure, stability, and reactivity of these anions, providing insights into the factors that govern the reaction's feasibility and regioselectivity. mdpi.com

Advanced Computational Models for Complex Reactivity and Selectivity

Predicting the outcome of chemical reactions, especially in complex molecules with multiple potential reaction sites, is a significant challenge that advanced computational models aim to address. For substituted arenes, these models are crucial for predicting regioselectivity in functionalization reactions. nih.gov

Several sophisticated approaches are employed:

DFT-Based Reactivity Descriptors: Conceptual DFT provides a framework for calculating global and local reactivity indices (e.g., electrophilicity, nucleophilicity, Parr functions) that help predict the most reactive sites in a molecule. mdpi.com Calculations of molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO) are also used to rationalize and predict the sites of electrophilic and nucleophilic attack. nih.govacs.org

Machine Learning (ML) Models: More recently, machine learning has emerged as a powerful tool for predicting reactivity and selectivity. These models are trained on large datasets of known reactions. By correlating molecular features, such as calculated NMR chemical shifts or other quantum chemical properties, with experimental outcomes, ML models can achieve high accuracy in predicting the major product of reactions like electrophilic aromatic substitution. rsc.org

Reaction Pathway Modeling: Advanced models go beyond static properties to simulate entire reaction pathways. By calculating the activation energies for competing pathways, these models can provide detailed predictions of product distributions under various conditions. acs.org This is particularly useful for understanding reactions where selectivity is controlled by kinetics rather than thermodynamics. researchgate.net

These predictive tools are invaluable in modern chemical research, accelerating the discovery and optimization of synthetic routes for complex molecules like this compound. rsc.orgnih.gov

Applications As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Advanced Organic Synthesis

As a foundational building block, 1-Bromo-3-(2-methoxyethoxy)benzene is employed in multi-step synthetic sequences to generate more complex target molecules. amerigoscientific.comsynthiaonline.com The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. vulcanchem.comfscichem.comambeed.com These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the assembly of elaborate molecular scaffolds.

The methoxyethoxy side chain imparts several advantageous properties. It enhances the solubility of the molecule in organic solvents, which can be beneficial for reaction conditions and purification processes. Furthermore, this flexible ether linkage can play a role in directing the three-dimensional arrangement of larger molecules and can participate in hydrogen bonding, influencing the solid-state packing and material properties.

Role in the Construction of Functional Organic Materials

The structural characteristics of this compound make it and its derivatives valuable precursors for functional organic materials with applications in electronics. fscichem.com The core structure, a substituted benzene (B151609) ring, is a common component in organic semiconductors, while the side chain can be tailored to fine-tune the material's properties.

For instance, derivatives with similar alkoxy side chains are used in the synthesis of hole-transporting materials (HTMs) for perovskite solar cells. rsc.orgacs.org The alkoxy groups can enhance solubility and influence the energy levels of the material, which are critical for efficient device performance. rsc.orgresearchgate.netnih.gov Research has shown that hole-transporting materials incorporating methoxyethoxy groups can be synthesized, demonstrating the utility of this fragment in the design of materials for optoelectronic applications. rsc.org While not this exact compound, the principle of using alkoxy-substituted bromobenzenes as building blocks is well-established in the field. fscichem.comrsc.org

| Related Compound/Fragment | Application in Functional Materials | Research Focus |

| 1-Bromo-3,5-dimethoxybenzene | Precursor for conductive polymers, optoelectronic materials, fluorescent materials, and liquid crystal materials. fscichem.com | Demonstrates the use of brominated alkoxybenzenes in creating a wide range of functional materials. fscichem.com |

| Tris-[4-(2-methoxy-ethoxy)-phenyl]-amine | A liquid hole-transporting material for solar cells. rsc.org | Highlights the role of the methoxyethoxy group in developing materials for energy applications. rsc.org |

| 1-Bromo-2-(2-methoxyethoxy)ethane | Used in the synthesis of organic hole transport materials. acs.org | Shows the incorporation of the methoxyethoxy moiety in materials for advanced perovskite solar cells. acs.org |

Intermediate in the Synthesis of Optically Active Compounds

While direct use of this compound in synthesizing optically active compounds is not prominently documented, a closely related isomer, 1-(bromomethyl)-4-(2-methoxyethoxy)benzene, serves as a key intermediate in the synthesis of novel optically active 2-pyrrolidinones. mdpi.comnih.govsemanticscholar.org This highlights the utility of the (2-methoxyethoxy)benzene scaffold in chiral synthesis.

In this synthesis, the brominated compound is reacted with a derivative of S-pyroglutamic acid, a natural chiral building block. The (2-methoxyethoxy)benzyl group is introduced into the molecule, leading to the formation of new chiral compounds. mdpi.comnih.gov These resulting pyrrolidinone derivatives are of interest due to their potential biological and pharmacological activities. nih.gov

| Reactant 1 | Reactant 2 | Product | Application/Significance | Reference |

| Methyl 3-((2S)-5-oxopyrrolidin-2-yl)propanoate | 1-(Bromomethyl)-4-(2-methoxyethoxy)benzene | Methyl 3-{(2S)-1-[4-(2-methoxyethoxy)benzyl]-5-oxopyrrolidin-2-yl}propanoate | Synthesis of new optically active 2-pyrrolidinones with potential pharmacological activity. | nih.gov |

| Methyl-S-pyroglutamate | 1-(Bromomethyl)-4-(2-methoxyethoxy)benzene | Methyl 1-[4-(2-methoxyethoxy)benzyl]-5-oxo-L-prolinate | Creation of chiral pyrrolidinone derivatives from a natural amino acid. | nih.gov |

Utilization in Polymer Chemistry and Materials Science (e.g., Polybenzimidazole Membranes)

The reactivity of bromo-alkoxy-ethane fragments makes them useful for modifying high-performance polymers like polybenzimidazole (PBI). dtu.dk PBI membranes are known for their excellent thermal and chemical stability, making them suitable for applications such as fuel cells and flow batteries. mdpi.comethz.ch However, their performance can often be enhanced by chemical modification.

Design and Synthesis of Compound Libraries for Research

Chemical building blocks are essential for the efficient creation of compound libraries, which are large collections of molecules used in high-throughput screening for drug discovery and other research purposes. amerigoscientific.comnih.govwikipedia.orgbiosolveit.de this compound, with its defined points of reactivity, is an ideal candidate for inclusion in such building block collections. bldpharm.com

Suppliers of chemical compounds for research often categorize molecules like this as building blocks, which can be used to generate a diverse set of derivatives for biological screening. bldpharm.com The predictable reactivity of the aryl bromide in cross-coupling reactions allows for the systematic and automated synthesis of large libraries of related compounds. Each compound in the library will share the core (2-methoxyethoxy)phenyl moiety but will vary at the position of the original bromine atom, enabling the exploration of a wide chemical space to identify molecules with desired biological or material properties. biosolveit.de

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Strategies for Functionalization of Bromoarenes

The carbon-bromine bond in bromoarenes is a cornerstone of synthetic chemistry, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Research continues to focus on creating more efficient, selective, and robust catalytic systems to functionalize these valuable intermediates.

Recent advances have moved beyond traditional palladium catalysts to include more sustainable and cost-effective metals like copper and nickel. Copper-catalyzed Direct Arylation Polymerization (Cu-DArP) has been successfully extended to use more accessible aryl bromides, a significant step forward from earlier methods that required more reactive aryl iodides. rsc.org This has been achieved through careful optimization of solvent systems, such as a DMA/m-xylene co-solvent, which proved critical for the polymerization to proceed efficiently. rsc.org Similarly, recyclable nanomagnetic catalysts, such as palladium supported on cobalt ferrite (B1171679) (Pd/CoFe2O4@ACT), have shown excellent performance in the cyanation of aryl bromides, offering high yields and the ability to be reused multiple times without significant loss of activity. rsc.org

The field of photoredox catalysis, often merged with transition metal catalysis, is another burgeoning area. researchgate.net This dual catalytic approach allows for the activation of bromoarenes under mild conditions using visible light, enabling transformations that are difficult to achieve through thermal methods alone. thieme-connect.com For instance, the combination of copper and photoredox catalysis has been used for the trifluoromethylation of bromoarenes. researchgate.net Furthermore, novel palladium-catalyzed dearomative azaspirocyclization of bromoarenes has been developed to create complex, three-dimensional 1-azaspirocycles, demonstrating the power of catalysis to build intricate molecular frameworks from relatively simple starting materials. acs.org

| Catalytic Strategy | Metal/Catalyst System | Reaction Type | Key Advantages & Findings |

| Direct Arylation Polymerization | Copper (CuI) / 1,10-Phenanthroline | Polymerization | Enables use of less reactive aryl bromides; optimized with DMA/m-xylene co-solvent. rsc.org |

| Cyanation | Palladium on Nanomagnet (Pd/CoFe2O4@ACT) | Nucleophilic Substitution | Green and recyclable catalyst; high yields (88% after five runs). rsc.org |

| Azaspirocyclization | Palladium (Pd-catalyzed) | Dearomative Cyclization | Convergent synthesis of complex 1-azaspirocycles from bromoarenes. acs.org |

| Cross-Coupling | Palladium / Tetraarylborates | Arylation | Overcomes catalyst poisoning by ortho-sulfanyl groups in aryl halides. researchgate.net |

| Trifluoromethylation | Copper / Photoredox Catalyst | Radical Substitution | Merges two catalytic cycles for novel transformations under mild, light-induced conditions. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The push towards "green chemistry" has spurred the adoption of continuous-flow manufacturing and other sustainable practices in organic synthesis. polimi.it Flow chemistry, which involves performing reactions in a continuously flowing stream through microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. polimi.itdokumen.pub

For reactions involving aryl bromides, flow chemistry allows for the safe in-situ generation and use of hazardous or unstable reagents, minimizing risks associated with their storage and handling. nih.gov The high pressures and temperatures that can be safely achieved in flow reactors can dramatically accelerate reaction rates, allowing for process intensification. nih.govacs.org For example, the use of a back-pressure regulator (BPR) in a flow setup can allow for the superheating of solvents, significantly improving yields in reactions like selective amidations. nih.gov

Sustainable methodologies are not limited to flow chemistry. The development of greener reaction protocols, such as using recyclable catalysts or employing environmentally benign solvents, is a key research focus. beilstein-journals.orgresearchgate.net For instance, the Heck reaction of aryl bromides has been successfully carried out in morpholine-based ionic liquids, which are cost-effective, thermally stable, and less harmful than traditional organic solvents. researchgate.net Similarly, peroxide-bromide halogenation methods offer a more sustainable alternative to traditional brominating agents like molecular bromine, reducing the generation of stoichiometric byproducts. beilstein-journals.orgnih.gov The integration of these sustainable approaches with flow technology represents a powerful strategy for the future of chemical manufacturing. beilstein-journals.org

| Feature | Batch Chemistry | Flow Chemistry | Relevance to Ethereal Bromoarene Synthesis |

| Safety | Handling of bulk, potentially hazardous reagents. | In-situ generation and immediate consumption of hazardous intermediates. nih.gov | Safer handling of organometallic reagents and reactive intermediates in cross-coupling reactions. |

| Heat & Mass Transfer | Often limited, leading to hotspots and poor mixing. | Superior heat and mass transfer, enabling precise temperature control. dokumen.pub | Improved selectivity and yield in fast, exothermic reactions like metal-catalyzed couplings. |

| Scalability | Scaling up can be non-linear and challenging. | Easily scalable by running the system for longer or using parallel reactors. acs.org | Streamlined production from laboratory to industrial scale. |

| Process Conditions | Limited by solvent boiling points at atmospheric pressure. | Allows for "superheating" of solvents under pressure to accelerate reactions. nih.gov | Faster reaction times for transformations like Suzuki or Buchwald-Hartwig couplings. |

| Sustainability | Can generate significant solvent and reagent waste. | Reduced solvent usage and potential for integrated purification steps. polimi.itbeilstein-journals.org | Aligns with green chemistry principles by minimizing waste and energy consumption. |

Advanced Computational Design of Reactivity and Selectivity for Ethereal Bromoarenes

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, moving from a purely explanatory role to a predictive one. scispace.comtuwien.at For ethereal bromoarenes like "1-Bromo-3-(2-methoxyethoxy)benzene," computational methods, particularly Density Functional Theory (DFT), are crucial for elucidating complex reaction mechanisms and designing new, highly selective catalysts. researchgate.net

The ether functionality in these molecules is not merely a passive substituent. Its oxygen atoms can act as coordinating ligands, influencing the geometry and electronic properties of catalytic intermediates. Computational studies can model these interactions, explaining observed selectivity and guiding the design of ligands that either enhance or block this coordination to steer the reaction towards a desired outcome. scispace.com For example, in carboxylate-assisted C-H activation reactions, computational models like the 'concerted metalation-deprotonation' (CMD) mechanism help rationalize the role of different components in the catalytic cycle. researchgate.net

Furthermore, multi-state computational workflows are now being used to design biocatalysts with tailored stereoselectivity for specific transformations. chemrxiv.org This mechanism-based design approach can be extended to the functionalization of ethereal bromoarenes, enabling the in silico design of catalysts that recognize the unique electronic and steric profile of the substrate. By modeling transition states and reaction pathways, researchers can predict how changes to a catalyst's structure will impact reactivity and selectivity, accelerating the development of new synthetic methods without costly and time-consuming trial-and-error experimentation. tuwien.atchemrxiv.org